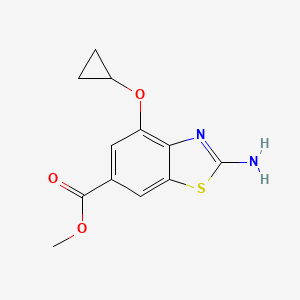
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with an amino group, a cyclopropyloxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the amino group and the cyclopropyloxy group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate involves its interaction with specific molecular targets. The amino group and benzothiazole ring play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the cyclopropyloxy and ester groups.
Methyl 2-amino-4-(methoxy)-6-benzothiazolecarboxylate: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclopropyloxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-16-11(15)6-4-8(17-7-2-3-7)10-9(5-6)18-12(13)14-10/h4-5,7H,2-3H2,1H3,(H2,13,14) |
InChI Key |
NQQWIYTXQXWVQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)OC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















